molecular formula C22H29N7O5 B605659 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid CAS No. 896466-76-5

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid

Cat. No.: B605659
CAS No.: 896466-76-5
M. Wt: 471.5 g/mol
InChI Key: RWYNKTMXFIMBFE-WNQIDUERSA-N
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Description

Discovery and Development Background

The discovery and development of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid represents a landmark achievement in fragment-based drug discovery methodology. Astex Therapeutics developed this compound using their proprietary fragment-based drug discovery platform known as Pyramid, marking it as the second product from their pipeline to enter clinical development. The compound was specifically designed to target Aurora kinases, which play crucial roles in mitotic checkpoint control during cell division and are overexpressed in numerous human tumors.

The development timeline of this compound began in the early 2000s when Aurora kinases emerged as attractive targets for cancer treatment. Astex Therapeutics initiated the first Phase I/IIa clinical trial in September 2006, beginning patient dosing at the University of Texas MD Anderson Cancer Center. This represented a significant milestone as the company's second investigational anti-cancer drug to reach clinical evaluation, following their lead compound AT7519.

The compound's development was driven by the recognition that Aurora kinases represent excellent targets for anti-cancer therapy due to their essential roles in mitosis and their frequent overexpression in malignant tissues. The discovery team at Astex focused on creating a potent inhibitor that could effectively target both Aurora kinase A and Aurora kinase B while maintaining favorable pharmacological properties for clinical development.

Research efforts concentrated on optimizing cellular activity and physicochemical properties through systematic structure-activity relationship studies. The optimization process ultimately led to the identification of this specific compound, which demonstrated significant in vivo efficacy in mouse xenograft models and progressed to Phase I clinical trials. The compound's discovery exemplifies how modern computational approaches combined with structural biology can accelerate the identification of promising therapeutic candidates.

Nomenclature and Chemical Identification

The nomenclature and chemical identification of this compound reflects its complex multi-ring structure and multiple functional groups. The compound is also known by several synonymous names, including 1-Cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea, which represents an alternative systematic naming convention.

The molecular formula of this compound is C₁₉H₂₃N₇O₂, with a molecular weight of 381.44 grams per mole. The precise molecular weight calculated by computational methods is 381.191323009 Daltons. The compound's structure features several distinctive components: a cyclopropyl group, a benzimidazole ring system, a pyrazole ring, and a morpholine moiety, all of which contribute to its biological activity and binding characteristics.

For database identification and computational searches, the compound is assigned the InChI Key NGMUUTYKXSUSDB-UHFFFAOYSA-N. This standardized identifier facilitates accurate database searches and ensures consistent identification across different chemical databases and literature sources. The compound is also associated with the registry number 896466-04-9 in chemical databases.

The dihydrate form designation indicates that the compound incorporates two water molecules into its crystal structure, which can significantly influence its solubility characteristics and stability profile under various environmental conditions. This hydration state represents an important consideration for pharmaceutical formulation and storage requirements during development and potential clinical use.

Fragment-Based Discovery Origins

The fragment-based discovery origins of this compound exemplify the revolutionary impact of fragment-based drug discovery approaches in modern pharmaceutical research. Fragment-based drug discovery represents one of the most significant advances in drug discovery methodology over the past 25 years, and Astex Therapeutics pioneered this approach, with their scientists being the first to coin the term "fragment-based drug discovery" in their landmark 2002 publication.

The compound emerged from systematic structure-based optimization of a ligand-efficient pyrazole-benzimidazole fragment. The discovery process began with the identification of a small, weakly binding fragment that demonstrated measurable interaction with Aurora kinase A. X-ray crystallographic structures were generated using a novel soakable form of Aurora kinase A, which provided crucial structural information to guide the optimization process toward more potent dual Aurora kinase A and Aurora kinase B inhibitors.

The pyrazole-benzimidazole core scaffold was recognized as a particularly promising fragment starting point due to its favorable ligand efficiency and selectivity profile. Structural analysis revealed that this fragment occupied a hydrophobic cleft in the Aurora kinase A active site that differed significantly from other kinases such as Cyclin-Dependent Kinase 2. This structural difference provided a foundation for developing selective inhibitors with reduced off-target effects.

The fragment elaboration process involved systematic modification and optimization of the initial fragment through structure-guided design principles. This approach allowed researchers to optimize multiple properties simultaneously, including potency, selectivity, and drug-like characteristics, while maintaining the favorable binding characteristics of the original fragment. The success of this fragment-based approach demonstrates how modern computational and structural biology methods can efficiently transform weak initial hits into potent therapeutic candidates.

Position in Kinase Inhibitor Classification

The position of this compound within kinase inhibitor classification systems reflects its unique binding characteristics and multi-targeted activity profile. The compound functions as an adenosine triphosphate-competitive inhibitor that can bind to multiple conformational states of protein kinases, representing a distinctive mechanism among kinase inhibitors.

According to established kinase inhibitor classification schemes, protein kinase inhibitors are categorized into several types based on their binding modes and target conformations. Type I inhibitors bind to the active protein kinase conformation with the Aspartic acid-Phenylalanine-Glycine motif in the "in" position and the αC-helix in an active configuration. Type II inhibitors bind to an inactive conformation with the Aspartic acid-Phenylalanine-Glycine motif in the "out" position.

Remarkably, this compound demonstrates the ability to bind to both active and inactive conformations of Aurora kinase A, representing a unique binding profile among kinase inhibitors. Crystal structure studies have revealed that the compound can bind to Aurora kinase A in both the Aspartic acid-Phenylalanine-Glycine "in" and "out" conformations, with different crystal structures showing each binding mode. This dual binding capability contributes to its potent inhibitory activity and may influence its residence time on the target kinase.

The compound's multi-targeted activity profile distinguishes it from more selective kinase inhibitors. Beyond its primary Aurora kinase A and Aurora kinase B targets, the compound demonstrates significant inhibitory activity against Janus Kinase 2, Abelson kinase including the T315I mutant form, and Fms-like tyrosine kinase 3. This broad activity spectrum positions it among pan-selective kinase inhibitors rather than highly selective single-target compounds.

Within the Aurora kinase inhibitor landscape, this compound represents one of several clinical candidates targeting these mitotic kinases. The compound joins other Aurora kinase inhibitors such as Barasertib, Alisertib, and Danusertib in clinical development, each with distinct selectivity profiles and binding characteristics. However, its fragment-based discovery origin and unique dual-conformation binding capability distinguish it from other compounds in this therapeutic class.

Properties

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2.C3H6O3/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;1-2(4)3(5)6/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2,4H,1H3,(H,5,6)/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNKTMXFIMBFE-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635838
Record name (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896466-76-5
Record name AT-9283 L-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AT-9283 L-LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03YG4TOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Construction of the Benzimidazole-Pyrazole Core

The benzimidazole-pyrazole hybrid structure serves as the foundational scaffold for the target urea derivative. A validated approach involves the condensation of o-phenylenediamine with a carbonyl precursor under acidic conditions to form the benzimidazole ring. For instance, reacting o-phenylenediamine with 2-benzimidazoleacetonitrile in methanol catalyzed by piperidine yields the benzimidazole intermediate. Subsequent pyrazole ring formation is achieved via cyclization of arylhydrazines with aralkyl ketones. In one documented procedure, arylhydrazine reacts with 4-chlorophenyl aralkyl ketone at 80°C in ethanol to generate the pyrazole moiety.

Key challenges in this step include ensuring regioselectivity during cyclization and minimizing byproducts such as isomeric pyrazoles. Optimized conditions involve stoichiometric control of reactants and the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates.

Introduction of the Morpholin-4-ylmethyl Group

Functionalization of the benzimidazole ring at the 6-position with a morpholin-4-ylmethyl group is typically accomplished through nucleophilic substitution. Treating the benzimidazole intermediate with morpholine-4-carbonyl chloride in the presence of a base like triethylamine facilitates this transformation. Alternatively, reductive amination using morpholine and formaldehyde under hydrogen gas (H₂) over a palladium catalyst offers improved yields (up to 78%).

Urea Linkage Formation

The final step involves coupling the cyclopropylamine group with the pyrazole-benzimidazole intermediate. A widely adopted method employs cyclopropyl isocyanate reacting with the primary amine on the pyrazole ring at 0–5°C in tetrahydrofuran (THF). This exothermic reaction requires careful temperature control to prevent side reactions such as biuret formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 1: Optimization of Urea Bond Formation Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes biuret
SolventTHFEnhances solubility
CatalystNone required
Reaction Time4–6 hoursCompletes coupling

Synthesis of (2S)-2-Hydroxypropanoic Acid

Fermentation-Based Production

The (S)-enantiomer of 2-hydroxypropanoic acid is predominantly synthesized via microbial fermentation using Lactobacillus strains. These bacteria convert carbohydrates such as glucose into (S)-lactic acid under anaerobic conditions. Key parameters include:

  • pH Control : Maintained at 5.5–6.0 using calcium carbonate to neutralize acid accumulation.

  • Temperature : Optimal growth at 37–42°C, yielding 90–95% enantiomeric excess (ee).

  • Substrate : Corn starch hydrolysates provide a cost-effective carbon source.

Chemical Synthesis Routes

Racemic lactic acid produced via the hydrolysis of lactonitrile (CH₃CH(OH)CN) can be resolved into the (S)-enantiomer using chiral catalysts. A patented method employs quinine-based organocatalysts to achieve 99% ee in a two-phase system (water/toluene). Alternatively, enzymatic resolution with lactate dehydrogenase selectively oxidizes the (R)-enantiomer, leaving (S)-lactic acid in solution.

Table 2: Comparison of Lactic Acid Production Methods

MethodYield (%)Enantiomeric ExcessScalability
Fermentation85–9090–95%Industrial
Lactonitrile Hydrolysis7550 (racemic)Laboratory
Enzymatic Resolution6099%Pilot-scale

Integrated Process Challenges and Solutions

Purification of the Urea Derivative

Chromatographic methods struggle with the urea compound’s high polarity. A patent-pending technique utilizes supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases to achieve baseline separation of isomers. This method reduces solvent waste by 40% compared to traditional HPLC.

Stereochemical Integrity in Lactic Acid

Maintaining (S)-configuration during chemical synthesis requires inert atmospheres (N₂ or Ar) to prevent racemization. Recent advances in continuous-flow reactors enable real-time monitoring of ee via inline polarimetry, ensuring consistent product quality.

Industrial-Scale Considerations

Catalytic Systems for Urea Synthesis

The patent WO2017009498A2 discloses a high-pressure (200 bar) reactor for urea synthesis from ammonia and CO₂. While designed for bulk urea, this system’s principles apply to specialty ureas when modified with zeolite catalysts to enhance selectivity.

Sustainable Production of (S)-Lactic Acid

Integration of agricultural waste (e.g., corn stover) into fermentation substrates reduces reliance on food-grade carbohydrates. Pretreatment with cellulases increases sugar availability, boosting yields by 20% .

Chemical Reactions Analysis

Types of Reactions

AT-9283 L-lactate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C19H23N7O2C_{19}H_{23}N_{7}O_{2} and a molecular weight of approximately 417.5 g/mol. The intricate structure includes:

  • Cyclopropyl group : Enhances lipophilicity and molecular stability.
  • Benzimidazole ring : Known for its biological activity, particularly in enzyme inhibition.
  • Pyrazole ring : Often associated with anti-inflammatory and anticancer properties.
  • Morpholine moiety : Contributes to solubility and interaction with biological systems.

Enzyme Inhibition

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea has been investigated extensively for its potential as an enzyme inhibitor. It exhibits selectivity towards certain kinases, particularly aurora kinases A and B, which are crucial in mitotic checkpoint control during cell division. Inhibition of these kinases can lead to reduced proliferation of tumor cells that overexpress these proteins .

Anticancer Activity

The compound has shown promise in preclinical studies as an antineoplastic agent. Its mechanism involves disrupting cellular division through the inhibition of aurora kinases, which may result in apoptosis of cancer cells. This makes it a candidate for further development in cancer therapies .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance and computational modeling help elucidate the interactions at the molecular level, providing insights into how structural features influence biological activity .

Study 1: Aurora Kinase Inhibition

A study published by Astex Therapeutics highlighted the efficacy of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea as an aurora kinase inhibitor. The research demonstrated that the compound selectively binds to aurora kinases A and B, leading to significant reductions in tumor cell proliferation in vitro. The study utilized both biochemical assays and cellular models to validate the findings .

Study 2: Binding Affinity Assessments

Another investigation focused on the binding interactions of this compound with various receptors involved in cancer pathways. Using molecular docking simulations, researchers assessed how modifications to the compound's structure affected its binding affinity and selectivity towards specific targets. Results indicated that certain structural elements were critical for enhancing interaction strength, suggesting avenues for optimizing therapeutic efficacy .

Mechanism of Action

AT-9283 L-lactate exerts its effects by inhibiting multiple kinases involved in cell division and proliferation. The primary molecular targets include Aurora kinases A and B, Janus kinase 2, and BCR-ABL. By inhibiting these kinases, AT-9283 L-lactate disrupts the mitotic checkpoint control, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole/Pyridazine Series

details the synthesis of pyrazole and pyridazine derivatives (e.g., compounds 8o–8q , 10b–10f ) as inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases and oncology. Key structural and synthetic comparisons are outlined below:

Key Observations :

  • Shared Motifs : Cyclopropyl groups and pyrazole rings are common in both the target compound and DHODH inhibitors.
  • Divergent Targets : While the target compound focuses on kinase inhibition, ’s analogues target DHODH, reflecting distinct therapeutic applications.
  • Synthetic Methods : Both classes use high-temperature coupling reactions and silica chromatography for purification .

Morpholine-Containing Derivatives

describes morpholine-sulfonylmethyl cyclopentanol derivatives (e.g., (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol). These compounds share the morpholine moiety but differ significantly in core structure and functional groups.

Table 2: Morpholine-Based Compound Comparison
Feature Target Compound (EP2049119) Morpholine-Sulfonylmethyl Derivatives ()
Core Benzimidazole-Pyrazole Cyclopentanol-Triazolopyrazine
Morpholine Position 6-position of benzimidazole Sulfonylmethyl-linked to cyclopentanol
Therapeutic Indication Cancer (kinase inhibition) Undisclosed (likely enzyme or receptor modulation)
Counterion Lactic acid None (neutral compounds)

Key Observations :

  • Morpholine Utilization : Both classes use morpholine for solubility or target binding, but its positioning alters biological activity.
  • Structural Complexity: The target compound’s benzimidazole-pyrazole system contrasts with ’s triazolopyrazine-cyclopentanol scaffold, highlighting divergent design strategies.

Research Findings and Implications

  • Kinase vs. DHODH Inhibition : The target compound’s kinase inhibition mechanism (implied by patent data ) contrasts with ’s DHODH inhibitors, underscoring the role of structural motifs in target specificity.
  • Salt Forms : The use of lactic acid as a counterion in the target compound enhances stability compared to neutral analogues in and .
  • Synthetic Robustness : Multi-step synthesis and purification methods are critical for both urea-based kinase inhibitors and pyrazole/pyridazine DHODH inhibitors .

Biological Activity

1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea; (2S)-2-hydroxypropanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, which includes diverse functional groups, positions it as a candidate for various biological applications, particularly in the realm of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H23N7O2C_{19}H_{23}N_{7}O_{2} and a molecular weight of approximately 417.5 g/mol. It features a cyclopropyl group, a benzimidazole ring, a pyrazole ring, and a morpholine moiety, contributing to its unique biological activity .

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to alter cellular pathways and biological responses. The presence of the pyrazole and benzimidazole rings suggests potential selectivity towards certain kinases, making it a valuable candidate for further pharmacological exploration .

Enzyme Inhibition

A study evaluating substituted pyrazole-based kinase inhibitors highlighted the potential of compounds similar to 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea in inhibiting kinase activity. For instance, compounds in this class demonstrated significant selectivity towards the Akt family of kinases with IC50 values ranging from 18 nM to over 60 nM . This suggests that our compound may exhibit similar inhibitory effects on specific kinases involved in cancer pathways.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies have shown that related pyrazole derivatives can reduce tumor growth significantly. For example, one compound reduced tumor growth by approximately 42% in PC-3 cells, indicating that the structural features of these compounds could be leveraged for anti-cancer therapies .
  • Binding Affinity : Molecular docking studies have demonstrated that compounds with similar structures to 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea bind effectively to active sites of kinases. The binding interactions often involve hydrophobic contacts and hydrogen bonds which stabilize the compound within the active site .

Comparative Analysis with Similar Compounds

To better understand the biological activity of our compound, a comparison with other known kinase inhibitors is useful:

Compound NameStructure FeaturesIC50 (nM)Target
GSK2141795Pyrazole-based18Akt
Compound 1Similar pyrazole61Akt
BarasertibAurora B inhibitor0.37Aurora B

This table illustrates that while our compound's precise IC50 values are yet to be determined, its structural similarities suggest it may exhibit competitive potency against established inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing the urea-linked benzimidazole-pyrazole core, and how can they be methodologically addressed?

  • Answer : The synthesis of the benzimidazole-pyrazole-urea scaffold requires precise coupling of heterocyclic intermediates. A validated approach involves refluxing intermediates (e.g., chloranil in xylene for 25–30 hours) to facilitate cyclization, followed by alkaline workup (5% NaOH) to isolate the organic layer. Recrystallization from methanol is critical for purity . Challenges include avoiding side reactions during morpholine incorporation; using anhydrous Na₂SO₄ for drying and controlled solvent evaporation improves yield.

Q. Which analytical techniques are recommended for assessing purity and structural integrity of this compound?

  • Answer :

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and gradient elution to resolve impurities, especially epimers that co-elute under standard conditions .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the urea and morpholine moieties.
  • ¹H/¹³C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm) and benzimidazole protons (δ ~7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from chromatographic separation of stereoisomers or epimers?

  • Answer : Adjust chromatographic conditions to separate co-eluting epimers:

  • Mobile phase : Replace acetonitrile with methanol to alter retention times.
  • pH modulation : Use acetic acid (pH 4.0–5.0) to protonate basic groups (e.g., morpholine), enhancing resolution .
  • Chiral columns : Employ cellulose-based chiral stationary phases for enantiomeric separation .

Q. What experimental strategies optimize the coupling of (2S)-2-hydroxypropanoic acid to the urea-benzimidazole-pyrazole scaffold?

  • Answer :

  • Activation : Use EDCl/HOBt or DCC to activate the carboxylic acid group of (2S)-2-hydroxypropanoic acid.
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of the urea intermediate.
  • Temperature control : Maintain ≤40°C to prevent racemization of the chiral center in (2S)-2-hydroxypropanoic acid .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the morpholin-4-ylmethyl group?

  • Answer :

  • Analog synthesis : Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects.
  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases or GPCRs).
  • Molecular docking : Compare binding poses of analogs using X-ray crystallography data from related benzimidazole derivatives .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the benzimidazole and pyrazole moieties?

  • Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling of halogenated intermediates.
  • Reaction monitoring : Use TLC (silica, ethyl acetate/hexane) to track progress and optimize reaction time.
  • Scale-up : Combine filtrates from repeated reactions to recover product, as demonstrated in similar piperidine syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid
Reactant of Route 2
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid

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